molecular formula C12H24N4Ni-4 B14640917 (2-Azanidylcyclohexyl)azanide;nickel CAS No. 53748-60-0

(2-Azanidylcyclohexyl)azanide;nickel

Cat. No.: B14640917
CAS No.: 53748-60-0
M. Wt: 283.04 g/mol
InChI Key: PGBYYGFWLKESIZ-UHFFFAOYSA-N
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Description

“(2-Azanidylcyclohexyl)azanide;nickel” (IUPAC name: [(1R,2R)-2-azanidylcyclohexyl]azanide;nickel(2+);dichloride) is a nickel(II) complex featuring a bidentate cyclohexane-1,2-diamine ligand. The ligand system comprises two deprotonated amine groups (azanide ions) coordinated to a central nickel ion in a square planar or octahedral geometry, depending on the counterions and solvent environment. This compound is structurally analogous to platinum-based anticancer agents like oxaliplatin but differs in its metal center and associated physicochemical properties .

Key Properties (derived from ):

  • Molecular Formula: C₆H₁₂N₂·NiCl₂
  • Coordination Geometry: Likely square planar (based on analogous Pt complexes).
  • Ligand Configuration: (1R,2R)-stereochemistry of the cyclohexanediamine backbone.
  • Applications: Potential use in catalysis or materials science, though pharmacological activity remains less explored compared to platinum analogs.

Properties

CAS No.

53748-60-0

Molecular Formula

C12H24N4Ni-4

Molecular Weight

283.04 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;nickel

InChI

InChI=1S/2C6H12N2.Ni/c2*7-5-3-1-2-4-6(5)8;/h2*5-8H,1-4H2;/q2*-2;

InChI Key

PGBYYGFWLKESIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C1CCC(C(C1)[NH-])[NH-].[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azanidylcyclohexyl)azanide;nickel typically involves the reaction of cyclohexylamine with nickel salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Azanidylcyclohexyl)azanide;nickel undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel oxides, while reduction reactions can produce nickel hydrides. Substitution reactions typically result in the formation of substituted nickel complexes .

Scientific Research Applications

(2-Azanidylcyclohexyl)azanide;nickel has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Azanidylcyclohexyl)azanide;nickel involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to metal centers in enzymes, altering their activity and function. It may also interact with cellular pathways involved in metal homeostasis and signaling .

Comparison with Similar Compounds

Platinum-Based Analogs: Oxaliplatin and Derivatives

Oxaliplatin ([(1R,2R)-1,2-cyclohexanediamine-N,N'][oxalato(2-)-O,O']platinum) is a platinum(IV) complex widely used in colorectal cancer treatment. Key comparisons include:

Property (2-Azanidylcyclohexyl)azanide;nickel Oxaliplatin
Metal Center Nickel(II) Platinum(IV)
Ligand System Bidentate cyclohexanediamine Bidentate cyclohexanediamine + oxalate
Coordination Geometry Square planar/Octahedral Square planar
Biological Activity Limited data Cytotoxic (DNA crosslinking)
Log Kow (Lipophilicity) Not reported -2.1 (low lipophilicity)

Structural Insights :

  • Both compounds utilize the chiral (1R,2R)-cyclohexanediamine ligand, which enhances stereochemical stability. However, nickel’s smaller ionic radius (0.69 Å vs. Pt²⁺: 0.80 Å) may alter ligand-metal bond lengths and reactivity .
  • Oxaliplatin’s oxalate counterion facilitates hydrolysis and DNA adduct formation, whereas nickel complexes with chloride counterions may exhibit different ligand-exchange kinetics .

Other Transition Metal Complexes

Dichloro(1,2-diaminocyclohexane)platinum(II)

This platinum(II) analog shares the same ligand system but differs in oxidation state and counterions:

Property This compound Dichloro(1,2-diaminocyclohexane)platinum(II)
Metal Center Ni²⁺ Pt²⁺
Oxidation State +2 +2
Counterions Cl⁻ Cl⁻
Applications Catalysis research Anticancer drug precursor

Research Findings :

  • Platinum(II) complexes exhibit stronger DNA-binding affinity due to slower ligand substitution rates compared to nickel(II), which has faster kinetics but lower binding stability .
Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂)

A simpler nickel complex with contrasting ligand environment:

Property This compound Hexaaquanickel(II) Chloride
Ligand Type Chelating amine Aqua ligands (H₂O)
Geometry Square planar Octahedral
Magnetic Properties Likely paramagnetic Paramagnetic
Applications Specialized synthesis Catalysis, pigment production

Key Difference : The chelating cyclohexanediamine ligand in the target compound enhances thermodynamic stability compared to labile aqua ligands in [Ni(H₂O)₆]Cl₂ .

Ligand-Variant Compounds

Cyclohexane-1,2-diamine Platinum Dinitrate

A platinum analog with nitrate counterions (CAS: 66900-67-2):

Property This compound Cyclohexane-1,2-diamine Pt Dinitrate
Counterions Cl⁻ NO₃⁻
Solubility Moderate in polar solvents High (due to nitrate ions)
Stability Air-stable Sensitive to light and humidity

Functional Impact : Nitrate ions increase solubility but reduce stability, limiting pharmaceutical utility compared to chloride or oxalate analogs .

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